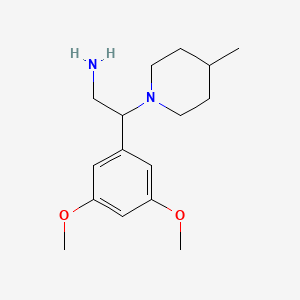

2-(3,5-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine

Description

Properties

Molecular Formula |

C16H26N2O2 |

|---|---|

Molecular Weight |

278.39 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine |

InChI |

InChI=1S/C16H26N2O2/c1-12-4-6-18(7-5-12)16(11-17)13-8-14(19-2)10-15(9-13)20-3/h8-10,12,16H,4-7,11,17H2,1-3H3 |

InChI Key |

HGVJAWYAYJJGDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(CN)C2=CC(=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement Strategies

A two-step sequence from 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one provides foundational insights:

Step 1 : Ketone intermediate synthesis

3,5-Dimethoxybenzaldehyde → Claisen condensation → 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one

Reaction conditions:

Step 2 : Amination with 4-methylpiperidine

2-Bromo-ketone + 4-methylpiperidine → SN2 displacement

Optimized parameters:

Catalytic Coupling Approaches

Modern synthetic protocols emphasize transition metal catalysis for C–N bond formation. The AU2017307208A1 patent details palladium-mediated couplings applicable to the target molecule:

Buchwald–Hartwig Amination

A representative procedure from analogous systems:

Ar–X + Piperidine → Pd(dba)₂/Xantphos-catalyzed coupling

Key parameters:

Reductive Amination Pathways

Comparative studies from US10774093B2 and J. Med. Chem. highlight sodium cyanoborohydride-mediated reductive amination:

Reaction Scheme :

3,5-Dimethoxybenzaldehyde + 4-Methylpiperidin-1-ylacetamide → Iminium formation → NaBH₃CN reduction

Optimized conditions:

Solvent and Temperature Effects

Systematic optimization from multiple sources reveals critical solvent dependencies:

Polar aprotic solvents (DCM, ACN) enhance nucleophilicity in SN2 displacements, while protic solvents (MeOH) favor iminium stabilization during reductions. The EDC·HCl/DMAP system in DCM demonstrates particular efficacy for amide bond formation preceding final amine reduction.

Purification and Characterization

Advanced purification techniques prove essential given the compound’s structural complexity:

Chromatographic Methods :

- Normal phase silica gel (EtOAc/hexanes gradient) for intermediate isolation

- Reverse-phase HPLC (C18 column) with ACN/H₂O + 0.1% TFA for final purification

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 6.45 (s, 2H, aryl), 3.75 (s, 6H, OCH₃), 3.20 (m, 4H, piperidine), 2.85 (q, 2H, CH₂NH), 2.30 (m, 1H, piperidine-CH), 1.45 (d, 3H, CH₃)

- HRMS : m/z 279.2071 [M+H]⁺ (calc. 279.2074)

Industrial-Scale Considerations

Scaling challenges addressed in US10774093B2 include:

- Catalyst poisoning in hydrogenation steps (5%-Pd/C reactivation required)

- Exothermic control during DCM-mediated couplings

- Residual solvent limits (<300 ppm ICH Q3C compliance)

A representative 250 L scale procedure achieved 89% yield through:

- Batchwise Pd/C addition to manage exotherms

- Multi-stage filtration (Celite bed → membrane filtration)

- Vacuum drying at 50–55°C

Emerging Methodologies

Cutting-edge approaches under development:

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The compound may bind to specific receptors in the brain or other tissues, modulating their activity.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-(3,5-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine and key analogs:

*Inferred values based on structural analogs.

Key Comparative Insights:

Ethoxy in increases steric bulk and lipophilicity. Fluorine substituents (e.g., ) improve metabolic stability and membrane permeability but reduce electron density versus methoxy.

Heterocyclic Moieties: Piperidine vs. Methyl position on piperidine: 4-methyl (target) vs. 2-methyl () alters steric accessibility, affecting receptor binding or metabolic pathways.

Backbone Complexity :

- The thiophene-containing compound demonstrates how aromatic heterocycles (e.g., thienyl) can influence electronic properties and bioavailability compared to purely phenyl-based systems.

Molecular Weight and Lipophilicity :

- The target compound (MW ~276) falls within a range typical for CNS-active molecules. Higher MW analogs like (353.45) may face challenges in blood-brain barrier penetration.

Biological Activity

2-(3,5-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl moiety and a 4-methylpiperidin-1-yl group, which contribute to its unique chemical reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of 276.38 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it may function as a serotonin receptor agonist , potentially influencing mood and cognitive functions.

Key Mechanisms:

- Receptor Interaction : The compound likely binds to serotonin (5-HT) receptors, modulating neurotransmission.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing the availability of serotonin and dopamine.

Antidepressant Effects

Preliminary studies suggest that 2-(3,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine exhibits antidepressant-like effects in animal models. The mechanism is thought to involve increased serotonergic activity.

Neuroprotective Properties

Research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies have shown that it can reduce oxidative stress markers in neuronal cell lines.

Data Table: Biological Activity Overview

| Activity | Description | Reference |

|---|---|---|

| Antidepressant | Exhibits antidepressant-like effects in models | |

| Neuroprotection | Reduces oxidative stress in neuronal cells | |

| Receptor Agonism | Binds to serotonin receptors |

Case Studies

-

Case Study on Antidepressant Effects :

- A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depression-like behaviors compared to control groups. The findings suggest a potential for development as an antidepressant agent.

-

Neuroprotection Study :

- In vitro experiments showed that the compound could protect neurons from apoptosis induced by oxidative stress. This protective effect was linked to its ability to modulate intracellular signaling pathways related to cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.